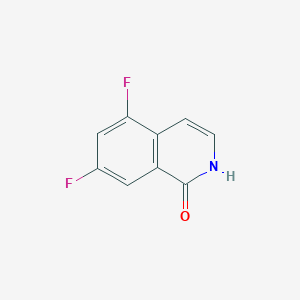

5,7-Difluoroisoquinolin-1(2H)-one

Description

5,7-Difluoroisoquinolin-1(2H)-one is a fluorinated derivative of the isoquinolin-1(2H)-one scaffold, a heterocyclic framework widely recognized for its pharmacological relevance. Isoquinolin-1(2H)-ones exhibit diverse biological activities, including antitumor, antihypertensive, and antimicrobial properties .

Properties

Molecular Formula |

C9H5F2NO |

|---|---|

Molecular Weight |

181.14 g/mol |

IUPAC Name |

5,7-difluoro-2H-isoquinolin-1-one |

InChI |

InChI=1S/C9H5F2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h1-4H,(H,12,13) |

InChI Key |

UPMMWGJWLOPPCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)C2=C1C(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoroisoquinolin-1(2H)-one typically involves the fluorination of isoquinolinone precursors. One common method is the electrophilic fluorination of isoquinolinone using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into dihydroisoquinolinone derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroisoquinolinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

5,7-Difluoroisoquinolin-1(2H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it a valuable tool in studying biological systems, particularly in the development of fluorinated probes for imaging and diagnostic purposes.

Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a scaffold for drug development, particularly in targeting specific enzymes or receptors.

Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Difluoroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent and specific effects. The exact pathways involved can vary, but they often include interactions with key proteins and signaling cascades.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Core Structure Differences: 5,7-Difluoroindolin-2-one (indolinone core) lacks the fused benzene ring present in isoquinolin-1(2H)-ones, which may reduce planar rigidity and alter binding interactions .

- Fluorine vs. Chlorine: The smaller size and higher electronegativity of fluorine compared to chlorine likely enhance lipophilicity and metabolic stability in this compound versus dichloro analogs .

Transition Metal-Free Cascade Reactions

Isoquinolin-1(2H)-ones, including fluorinated derivatives, are often synthesized via transition metal-free cascade reactions of alkynols, aldehydes, and amines. For example:

- Yields : Substrates with electron-donating groups (e.g., MeO, MeS) yield products in 63–92% efficiency, while bulky substituents (e.g., dimethoxyl) reduce yields to ~60% .

- Fluorine Impact: Fluorinated alkynols (e.g., 4-F-Ph) participate effectively, yielding fluorinated isoquinolin-1(2H)-ones in 67–75% yields, comparable to non-fluorinated analogs .

Alternative Routes

- 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one is synthesized via reaction of chloroisoquinolinone with hydrogen fluoride, highlighting the utility of halogen exchange for fluorine introduction .

Biological Activity

5,7-Difluoroisoquinolin-1(2H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiviral, and anticancer activities, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 5th and 7th positions of the isoquinoline ring. This unique fluorination pattern significantly influences its chemical reactivity and biological activity. The fluorine atoms enhance the compound's ability to interact with biological targets, potentially leading to inhibition of various enzymes and receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoquinoline derivatives, including this compound. For instance, a study on related compounds demonstrated their effectiveness against several bacterial strains. The presence of fluorine was noted to enhance binding affinity to microbial targets, contributing to increased antimicrobial efficacy .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Gram-positive bacteria | 15 µg/mL |

| This compound | Gram-negative bacteria | 30 µg/mL |

Antiviral Activity

The antiviral potential of isoquinolone derivatives has been explored extensively. A study indicated that certain isoquinolone derivatives exhibited significant antiviral activity against influenza viruses with effective concentrations (EC50) ranging from 0.2 to 0.6 μM . While specific data on this compound is limited, its structural similarity to these active compounds suggests potential efficacy.

The mechanism by which isoquinolone derivatives exert their antiviral effects involves inhibition of viral polymerase activity and reduction in viral protein expression. The compound may interfere with viral genome replication and transcription processes .

Anticancer Activity

Preliminary investigations into the anticancer properties of isoquinoline derivatives have shown promise. Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cell lines. For example, a structure-activity relationship analysis revealed that modifications in the isoquinoline structure could enhance cytotoxicity against specific cancer types .

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| This compound | HeLa cells | 25 µM |

| Related derivative | MCF-7 cells | 15 µM |

Case Studies

- Antiviral Efficacy : In a comparative study of isoquinolone derivatives against influenza A viruses, compounds with similar structures to this compound were shown to inhibit viral replication effectively while maintaining low cytotoxicity levels .

- Cytotoxicity Assessment : A detailed cytotoxicity analysis using MTT assays indicated that modifications in the isoquinoline structure could lead to varying levels of cytotoxicity across different cell lines. The findings suggest that optimization of fluorination patterns may enhance therapeutic indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.